molecular formula C29H26O4 B037463 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene CAS No. 117344-32-8

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene

Cat. No. B037463
M. Wt: 438.5 g/mol
InChI Key: NQXNYVAALXGLQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene has been explored through various methods, including conventional heating and microwave-assisted synthesis. Hiroki et al. (2007) demonstrated an efficient microwave-assisted synthesis from 9-fluorenone and 2-phenoxyethanol, yielding the compound with significantly higher efficiency compared to traditional methods (Hiroki et al., 2007).

Molecular Structure Analysis

The molecular structure of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is characterized by the presence of ether linkages and hydroxyethoxy side groups attached to a fluorene backbone. This structural arrangement imparts unique solubility and thermal properties to the compound, making it an attractive monomer for polymer synthesis.

Chemical Reactions and Properties

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene undergoes various chemical reactions, including polycondensation with diisocyanates to form polyurethanes. Hiroki et al. (2008) reported the rapid microwave-promoted synthesis of polyurethanes from this diol, achieving high molecular weights under optimized conditions (Hiroki et al., 2008).

Scientific Research Applications

  • Root Canal Filling Materials : A dimethacrylate monomer derived from 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene has been proposed for use in root canal filling materials due to its high molecular weight (Fang Liu et al., 2006).

  • Aromatic Polyamides and Polyimides : This compound is used in the synthesis of aromatic polyamides and polyimides, which are promising for creating flexible films and thermosetting applications (Chin‐Ping Yang & Jiun-Hung Lin, 1993).

  • Heat-Resistant Adhesives and Coatings : High-purity 9,9-bis(4-hydroxyphenyl)-fluorene, a related compound, finds potential applications in heat-resistant adhesives, high-performance coatings, and other materials (W. Liu et al., 2008).

  • Functional Materials : Fluorene-containing structures are widely used in enhancing thermal stabilities, reactivity, photosensitivity, and OLED properties in functional materials (Wang Ji-ping, 2011).

  • Green Chemistry Applications : An atom-efficient preparation method for a derivative of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene minimizes chemical waste, emphasizing sustainability in chemical processes (H. Jung et al., 2011).

  • Electronics and Automotive Industries : New diphenylfluorene-based aromatic polyamides have been synthesized, offering applications in electronics, electronics packaging, and the automotive industry (S. Hsiao et al., 1999).

  • Light-Emitting Applications : Polyfluorenes with phenyl substituents are ideal for light-emitting applications due to their high photoluminescence efficiency and blue spectral emission (L. Lindgren et al., 2005).

  • High-Performance Films : Fluorene-based poly(ether imide)s are suitable for creating flexible and tough films, with high glass transition and decomposition temperatures (S. Hsiao & Chin T. Li, 1999).

  • Organic Light-Emitting Diodes (OLEDs) : Novel hydrocarbons based on this compound are used for high-performance OLEDs, indicating their significance in advanced lighting and display technologies (Shanghui Ye et al., 2010).

  • Optical Resin Materials : The cleaner production process of bisphenol fluorene acrylate, a derivative, is optimized for use in optical resin materials (Chen Xin, 2012).

  • Fuel Cell Technology : Fluorene-based bisphenol monomer-based poly(ether sulfone) membranes have shown high proton transport properties, comparable to leading materials in fuel cells (Chenyi Wang et al., 2012).

  • Gas Transport and Membranes : Cardo bis(phenylphenyl)fluorene based semifluorinated poly(ether amide)s demonstrate high thermal stability and tensile strength, suitable for gas transport and membrane applications (P. Bandyopadhyay et al., 2014).

  • Polyurethanes Synthesis : Rapid microwave-promoted synthesis of polyurethanes from fluorene diol and diisocyanates offers a quick method for producing high-molecular-weight polyurethanes (K. Hiroki et al., 2008).

  • Resin Technology : Novel bismaleimide monomers with fluorene cardo group and aryl ether linkage are significant in resin technology due to their easy processing and thermal stability (Liying Zhang et al., 2014).

  • Fluorescent Probes : Novel fluorene derivatives have been synthesized with high fluorescence quantum yields, useful as new fluorescent probes (Liheng Feng et al., 2005).

  • Solar Cell Efficiency : In solar cell applications, liquid-crystal-conjugated polyelectrolytes (LCCPEs) derived from this compound enhance power conversion efficiency (Chao Liu et al., 2015).

  • Fluorinated Polyimides : Fluorinated polyimides based on 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene offer better solubility and lower dielectric constants compared to nonfluorinated polyimides, useful in electronics (Chin‐Ping Yang & H. Chiang, 2004).

  • Cathode-Independent Organic Solar Cells : The use of water-soluble polyfluorenes as an interfacial layer in organic solar cells significantly improves their performance, making them cathode-independent (Seung-Hwan Oh et al., 2010).

Safety And Hazards

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXNYVAALXGLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396099
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene

CAS RN

117344-32-8
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Further, the inventors of the present invention disclose, as a method using no sulfuric acid, a method of obtaining 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene by reacting fluorenone with phenoxyethanol in the presence of a heteropoly acid serving as a catalyst, which method includes (a) partitioning a target substance into an organic phase by adding an extract agent constituted by water and an organic solvent to a reaction liquid and (b) recovering the target substance (refer to Patent Literature 8). Further, the inventors of the present invention propose: a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene from fluorenone and 2-phenoxyethanol in the presence of a heteropoly acid catalyst (Patent Literature 9); and a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene whose melting point is 160° C. to 166° C. (Patent Literature 10). Moreover, there is disclosed a method of obtaining a fluorene derivative by reacting fluorenone with a phenol by using hydrochloric acid and a thiol serving as catalysts, which method includes partitioning a target substance into an organic phase by using an extract agent and recovering the target substance (refer to Patent Literature 11). However, according to these methods, a reaction liquid contains a large amount of unreacted phenol or phenoxyalcohol, which is highly soluble in water. This may cause a reduction in liquid separability, and thus cause a deterioration in hue or purity. Further, these methods place a large burden on the environment, because a large amount of organic compounds such as phenols or phenoxyalcohols are mixed in an aqueous phase, and/or it is necessary to use a large amount of organic solvent for liquid separation. Therefore, these methods are not industrially advantageous.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
X Jia, X Mao, Y Zhou, X Guo, N Huai, Y Hu… - Ecotoxicology and …, 2022 - Elsevier
Identifying chemicals with endocrine disrupting properties linked to disease outcomes is a key concern, as stated in the WHO-UNEP 2012 report on endocrine-disrupting chemicals. The …
Number of citations: 1 www.sciencedirect.com
J He, HM Kopperud - Dental Materials, 2018 - Elsevier
Objective Synthesize a new BPA-free monomer for use in methacrylate-based materials and evaluate critical properties of resin and composite materials based on the monomer. …
Number of citations: 30 www.sciencedirect.com
K Ebitani, T Kawabata, K Nagashima, T Mizugaki… - Green …, 2000 - pubs.rsc.org
Simple and clean synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene from the aromatic alkylation of phenoxyethanol with fluoren-9-one catalysed b ... - Green Chemistry (RSC …
Number of citations: 67 pubs.rsc.org
K Hiroki, N Morii, H Yamashita… - Synthetic …, 2007 - Taylor & Francis
9‐Fluorenone (1) smoothly reacts with phenoxyethanol (2) in the presence of Al 3+ ‐montmorillonite catalyst and 3‐mercaptopropionic acid as a cocatalyst under microwave irradiation …
Number of citations: 3 www.tandfonline.com
K Shah, M Raza Shah, IU Khan… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C29H24Cl2O2, a fluorene derivative, features a C atom that is connected to four phenylene rings, two of which are almost coplanar (rms deviation = 0.035 Å) as …
Number of citations: 12 scripts.iucr.org
J Chen, Y Zhou, Q Ding, M He - Journal of Applied Polymer …, 2015 - Wiley Online Library
In this article, a novel UV‐curable epoxy acrylate oligomer (BPEFPGMA) with high refractive index is successfully prepared through semi‐esterification reaction of 9,9‐bis[4‐(2‐…
Number of citations: 11 onlinelibrary.wiley.com
K Tokumitsu, A Tanaka, K Kobori… - Journal of Polymer …, 2005 - Wiley Online Library
Viscoelastic properties of urethane and ester conjugation cardo polymers that contain fluorene group, 9,9‐bis(4‐(2‐hydroxyethoxy)phenyl)fluorene (BPEF), were investigated. As for the …
Number of citations: 17 onlinelibrary.wiley.com
R Seto, T Sato, T Kojima, K Hosokawa… - Journal of Polymer …, 2010 - Wiley Online Library
Syntheses of 2,2′‐bisalcoholic group‐substituted 9,9′‐spirobifluorene monomers 2 were performed by the reaction of 2,2′‐dihydroxy‐9,9′‐spirobifluorene 2a with haloalcohols. …
Number of citations: 32 onlinelibrary.wiley.com
H Hayashi, S Kawasaki, K Kobori, Y Koyama, S Asai… - Polymer …, 2009 - nature.com
Polysiloxanes possessing 9, 9-diarylfluorene moieties (F-PSiOs 3) were synthesized in 83–91% yield by the polycondensation of 9, 9-bis (hydroxyaryl or hydroxyethoxyphenyl) …
Number of citations: 11 www.nature.com
K Hiroki, Y Ichikawa, H Yamashita… - Macromolecular rapid …, 2008 - Wiley Online Library
A fluorene diol derivative, 9,9‐bis[4‐(2‐hydroxyethoxy)phenyl]fluorene (1), reacted with diisocyanates such as 1,3‐bis(isocyanatomethyl)cyclohexane (2a), 1,6‐diisocyanatohexane (2b)…
Number of citations: 10 onlinelibrary.wiley.com

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